molecular formula C9H11BrClF2N B2966579 1-(3-Bromophenyl)-2,2-difluoropropan-1-amine;hydrochloride CAS No. 2580224-41-3

1-(3-Bromophenyl)-2,2-difluoropropan-1-amine;hydrochloride

Cat. No.: B2966579
CAS No.: 2580224-41-3
M. Wt: 286.54
InChI Key: NWFLYSUVBUCKJX-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-2,2-difluoropropan-1-amine;hydrochloride is an organic compound that features a bromophenyl group, two fluorine atoms, and an amine group

Preparation Methods

The synthesis of 1-(3-Bromophenyl)-2,2-difluoropropan-1-amine;hydrochloride typically involves multiple steps:

    Starting Material: The synthesis begins with 3-bromobenzene.

    Amination: The amine group is introduced via a nucleophilic substitution reaction, often using ammonia or an amine derivative.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Bromophenyl)-2,2-difluoropropan-1-amine;hydrochloride undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Scientific Research Applications

1-(3-Bromophenyl)-2,2-difluoropropan-1-amine;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Material Science: The compound is studied for its properties as a building block in the synthesis of advanced materials, including polymers and liquid crystals.

    Biological Research: Researchers explore its interactions with biological systems to understand its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-2,2-difluoropropan-1-amine;hydrochloride involves its interaction with specific molecular targets. The bromophenyl group allows for π-π interactions with aromatic amino acids in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1-(3-Bromophenyl)-2,2-difluoropropan-1-amine;hydrochloride can be compared with similar compounds such as:

    1-(3-Bromophenyl)-2,2-difluoropropan-1-ol: This compound has a hydroxyl group instead of an amine, leading to different chemical reactivity and biological activity.

    1-(3-Bromophenyl)-2,2-difluoropropan-1-thiol: The thiol group imparts distinct properties, including increased nucleophilicity and potential for forming disulfide bonds.

    1-(3-Bromophenyl)-2,2-difluoropropan-1-carboxylic acid: The carboxylic acid group allows for different types of interactions with biological targets, including ionic interactions with basic residues.

These comparisons highlight the unique properties of this compound, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(3-bromophenyl)-2,2-difluoropropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF2N.ClH/c1-9(11,12)8(13)6-3-2-4-7(10)5-6;/h2-5,8H,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFLYSUVBUCKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=CC=C1)Br)N)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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